

An In-depth Technical Guide on the Physicochemical Properties of 4-Dibenzofurancarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Dibenzofurancarboxylic acid**

Cat. No.: **B1585307**

[Get Quote](#)

This guide provides a detailed overview of the melting and boiling points of **4-Dibenzofurancarboxylic acid**, intended for researchers, scientists, and professionals in drug development. It includes precise data, comprehensive experimental protocols for property determination, and a visualization of a relevant chemical synthesis workflow.

Physicochemical Data

The melting and boiling points of **4-Dibenzofurancarboxylic acid** are critical parameters for its characterization, purification, and application in various scientific contexts.

Property	Value
Melting Point	211-215 °C[1][2][3][4]
Boiling Point	425.7 °C at 760 mmHg[1]

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for the identification and purity assessment of chemical compounds.[5][6][7] The capillary method is a widely used and reliable technique for this purpose.[8]

1. Melting Point Determination using the Capillary Method

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.^{[5][8]} Pure compounds typically exhibit a sharp melting point, while impurities can lead to a depressed and broader melting range.^[5]

- Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)^[5]
- Glass capillary tubes (one end sealed)^[9]
- Thermometer
- Mortar and pestle (optional, for sample grinding)
- Spatula

- Procedure:

- Sample Preparation: Ensure the **4-Dibenzofurancarboxylic acid** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.^[8]
- Capillary Tube Loading: Press the open end of the capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.^[10]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.^[9]
- Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point. However, when the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.^{[5][9]}
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the

temperature at which the entire sample becomes a clear liquid (the completion of melting).

This range is the melting point of the sample.[5]

- Cooling: After the measurement is complete, turn off the heater and allow the apparatus to cool before performing another measurement.[5]

2. Boiling Point Determination using the Capillary Method (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. For a high-melting-point solid like **4-Dibenzofurancarboxylic acid**, this would be performed on a molten sample, though distillation is more common for boiling point determination of stable compounds.[11] The capillary method described here is a standard laboratory technique for liquids.

- Apparatus:

- Small test tube or fusion tube[11]
- Capillary tube (one end sealed)[11]
- Thermometer[12]
- Heating bath (e.g., Thiele tube with high-boiling mineral oil)[13]
- Rubber band or wire to attach the test tube to the thermometer[13]
- Burner or hot plate[12]

- Procedure:

- Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.[6]
- Capillary Inversion: Place the capillary tube, with its sealed end up, into the liquid in the test tube.[11]
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[13]

- Heating: Immerse the assembly in a heating bath, such as a Thiele tube, ensuring the heat is distributed evenly.[13] Gently heat the side arm of the Thiele tube.[13]
- Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]
- Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[13] Record this temperature. It is also important to record the atmospheric pressure as the boiling point is pressure-dependent.[11]

Synthesis Workflow Visualization

The following diagram illustrates a representative synthetic pathway for preparing a carboxylic acid derivative of dibenzofuran, showcasing a logical workflow from a precursor molecule.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Dibenzofurancarboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]

- 2. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]
- 3. Dibenzo[b,d]furan-4-carboxylic acid | CAS#:2786-05-2 | Chemsric [chemsrc.com]
- 4. DIBENZOFURAN-4-CARBOXYLIC ACID | 2786-05-2 [chemicalbook.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 4-Dibenzofurancarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585307#4-dibenzofurancarboxylic-acid-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com